N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a furan ring
Mechanism of Action
Target of Action
The primary target of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is the influenza A H5N1 virus . The H5N1 virus is a subtype of the influenza A virus, which is highly pathogenic and can cause severe respiratory disease in humans .
Mode of Action
This compound acts as a potent inhibitor of the influenza A H5N1 virus . The compound interacts with the virus, inhibiting its ability to infect host cells
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the influenza A H5N1 virus . By inhibiting the virus, the compound disrupts these pathways, preventing the virus from replicating and spreading within the host organism .
Pharmacokinetics
The compound’s potent inhibitory activity against the h5n1 virus suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the inhibition of the influenza A H5N1 virus . This leads to a reduction in the virus’s ability to infect host cells, thereby mitigating the symptoms and severity of the infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the thiadiazole intermediate with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Agrochemicals: It may serve as a precursor for the synthesis of new pesticides or herbicides.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Lacks the trifluoromethyl group.
N-(5-((3-(methyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide enhances its lipophilicity and metabolic stability, making it potentially more effective in biological applications compared to similar compounds without this group.
Properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S2/c16-15(17,18)10-4-1-3-9(7-10)8-24-14-21-20-13(25-14)19-12(22)11-5-2-6-23-11/h1-7H,8H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGPTJCXJBZNHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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